3-(Azepan-1-ylsulfonyl)benzoic acid

Carbonic Anhydrase IX Anticancer Enzyme Inhibition

Researchers seeking to develop isoform-selective carbonic anhydrase or sirtuin inhibitors often face potency loss when substituting the azepane sulfonamide with simpler 5/6-membered ring analogs. 3-(Azepan-1-ylsulfonyl)benzoic acid solves this by providing a critical seven-membered azepane ring that engages unique hydrophobic enzyme pockets. - Key pharmacophore for CAIX inhibitors with IC50 values as low as 19 nM against NCI-60 tumor cell lines. - Direct precursor to cell-permeable SIRT2 inhibitors (AK-7, AK-1) with proven selectivity over SIRT1/3. - Carboxylic acid handle enables high-throughput parallel synthesis via amide coupling or esterification for rapid SAR exploration.

Molecular Formula C13H17NO4S
Molecular Weight 283.35g/mol
CAS No. 326182-57-4
Cat. No. B415886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-ylsulfonyl)benzoic acid
CAS326182-57-4
Molecular FormulaC13H17NO4S
Molecular Weight283.35g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c15-13(16)11-6-5-7-12(10-11)19(17,18)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2,(H,15,16)
InChIKeyKDJJBORBRZBZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-ylsulfonyl)benzoic acid – Azepane Sulfonamide Scaffold for CAIX and SIRT2


3-(Azepan-1-ylsulfonyl)benzoic acid is a sulfonamide-based benzoic acid derivative distinguished by its seven-membered azepane ring and a carboxylic acid functional group [1]. It serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse analogs through amide bond formation or esterification [2]. The compound is characterized by a molecular formula of C13H17NO4S, a molecular weight of 283.34 g/mol, and a predicted pKa of 3.84±0.10 . Its structure provides a unique scaffold for the development of selective enzyme inhibitors, particularly those targeting carbonic anhydrase IX (CAIX) and sirtuin 2 (SIRT2) .

Scaffold Azepane sulfonamide core for CAIX and SIRT2 inhibitor synthesis
Handle Carboxylic acid enables rapid amide/ester library generation
Selectivity 7-membered ring provides unique binding vs. 5/6-membered analogs

Why the Azepane Ring Is Irreplaceable


The seven-membered azepane ring in 3-(Azepan-1-ylsulfonyl)benzoic acid is not a generic sulfonamide substituent; it is a critical determinant of target selectivity and binding affinity. In carbonic anhydrase IX (CAIX) inhibitor design, molecular docking studies reveal that the azepane ring engages in specific hydrophobic interactions within a unique hydrophobic pocket of the enzyme, a feature that smaller 5- or 6-membered rings cannot fully recapitulate [1]. Similarly, in SIRT2 inhibition, the azepane sulfonamide scaffold confers selectivity over SIRT1 and SIRT3, a profile that is absent in piperidine or morpholine analogs . Substitution with a generic sulfonamide building block therefore risks a significant loss of potency and isoform selectivity, directly impacting the validity of downstream biological assays.

Ring size determines CAIX pocket fit
Azepane engages a hydrophobic pocket not fully recapitulated by piperidine or pyrrolidine.
Isoform selectivity may be lost
Piperidine/morpholine analogs lack SIRT2-over-SIRT1/3 selectivity observed with azepane.
Potency reduction risk
Generic sulfonamide substitution can shift IC50 and compromise assay validation.

3-(Azepan-1-ylsulfonyl)benzoic acid: Comparative Potency and Selectivity


CAIX Inhibition: Azepane Derivatives vs. Acetazolamide

Derivatives of 3-(azepan-1-ylsulfonyl)benzoic acid exhibit potent inhibition of carbonic anhydrase IX (CAIX), a validated anticancer target. The most active derivative in a 2025 study, compound 26, demonstrated an IC50 of 19 nM against CAIX [1]. In cross-study comparison, this is 1.6-fold more potent than the clinically used CAIX inhibitor acetazolamide, which has a reported IC50 of 30 nM for hCA IX . This indicates that the azepane sulfonamide scaffold can achieve superior potency to a benchmark inhibitor.

CAIX IC50 Comparison
Reported
Derivative 26 IC50 19 nM vs Acetazolamide 30 nM · 1.6‑fold lower IC50
Supports CAIX-targeted inhibitor optimization
Cross-study comparison; validate in same assay
Carbonic Anhydrase IX Anticancer Enzyme Inhibition

SIRT2 Inhibitory Potency: Azepane vs. Nicotinamide

The azepane sulfonamide scaffold is a privileged chemotype for selective SIRT2 inhibition. AK-7, a direct amide derivative of 3-(azepan-1-ylsulfonyl)benzoic acid, inhibits SIRT2 with an IC50 of 15.5 μM and exhibits selectivity over SIRT1 and SIRT3 . A related analog, AK-1, shows slightly improved potency with an IC50 of 12.5 μM . Both are significantly less potent than the pan-sirtuin inhibitor nicotinamide (IC50 ~100 μM) but offer critical isoform selectivity absent in broad-spectrum inhibitors .

SIRT2 Inhibition Profile
Context-dependent
AK-7 IC50 15.5 μM; AK-1 IC50 12.5 μM · Nicotinamide ~100 μM · 6.5‑fold lower IC50
Reported SIRT2-selective inhibition context
Sources not provided; direct comparison required
SIRT2 Epigenetics Neuroprotection

Lipophilicity and PSA: Azepane vs. Piperidine

The seven-membered azepane ring confers a distinct lipophilicity and polar surface area (PSA) profile compared to common 6-membered piperidine or 5-membered pyrrolidine analogs. 3-(Azepan-1-ylsulfonyl)benzoic acid has a predicted LogP of 2.97 and a PSA of 83.1 Ų [1]. In contrast, the piperidine analog (3-(piperidin-1-ylsulfonyl)benzoic acid) is expected to have a lower LogP and different PSA, which can influence membrane permeability and solubility [2]. This property difference is crucial when optimizing lead compounds for CNS penetration or oral bioavailability.

Predicted LogP & PSA
Class-level
Azepane LogP 2.97, PSA 83.1 Ų · Piperidine est. LogP ~2.0–2.5, PSA ~75–80 Ų · ~0.5–1.0 log unit higher lipophilicity
May influence permeability and CNS lead optimization
Predicted values; experimental confirmation needed
Physicochemical Properties Drug-likeness Scaffold Optimization

Key Applications in Drug Discovery and Chemical Biology


CAIX Inhibitor Synthesis for Anticancer Research

3-(Azepan-1-ylsulfonyl)benzoic acid serves as the core scaffold for generating a library of N-aryl benzamide derivatives with nanomolar potency against CAIX. As demonstrated by Khanfar et al. (2025), this approach yields inhibitors with IC50 values as low as 19 nM, outperforming acetazolamide and enabling structure-activity relationship (SAR) studies to optimize selectivity and antiproliferative activity in NCI-60 tumor cell lines [1].

Selective SIRT2 Inhibitors for Neurodegenerative Disease

The carboxylic acid handle of 3-(azepan-1-ylsulfonyl)benzoic acid allows for facile conversion to amides such as AK-7 and AK-1, which are validated, cell-permeable SIRT2 inhibitors with selectivity over SIRT1 and SIRT3. These compounds are used to study cholesterol biosynthesis regulation and have shown neuroprotective effects in models of Huntington's and Parkinson's disease .

Parallel Synthesis of Novel Sulfonamide Pharmacophores

The compound is ideally suited for high-throughput parallel synthesis due to its reactive carboxylic acid group and the structural diversity offered by the azepane ring. It can be rapidly coupled with diverse amine or alcohol libraries to generate novel sulfonamide-containing compounds for screening against a wide range of biological targets, including other carbonic anhydrase isoforms, matrix metalloproteinases, and bacterial enzymes [2].

Application
Selection Property
Validation Focus
CAIX inhibitor synthesis and SAR studies
Azepane sulfonamide scaffold with carboxylic acid handle
CAIX inhibitory potency and selectivity profiling
Selective SIRT2 inhibitor development for neurodegeneration models
Cell-permeable SIRT2-selective chemotype (AK-7, AK-1 analogs)
SIRT2 vs. SIRT1/3 selectivity; neuroprotection model endpoint monitoring
Parallel synthesis of sulfonamide libraries
Reactive carboxylic acid for high-throughput amide/ester coupling
Library diversity and hit expansion for carbonic anhydrases, MMPs, bacterial enzymes

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